molecular formula C19H15F3O5 B2994126 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 307534-85-6

3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2994126
CAS No.: 307534-85-6
M. Wt: 380.319
InChI Key: XNOQMLJLFWABDM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of methoxy and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Starting Materials: 3,4-Dimethoxybenzaldehyde, 7-methoxy-4H-chromen-4-one, and trifluoromethylating agents.

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 7-methoxy-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium carbonate.

    Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions (e.g., in the presence of a catalyst like copper or palladium).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chromenone derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific combination of methoxy and trifluoromethyl groups, which can enhance its biological activity and chemical stability compared to other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O5/c1-24-11-5-6-12-14(9-11)27-18(19(20,21)22)16(17(12)23)10-4-7-13(25-2)15(8-10)26-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOQMLJLFWABDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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